molecular formula C14H27ClN2O2 B2820837 tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride CAS No. 2503155-93-7

tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride

Cat. No.: B2820837
CAS No.: 2503155-93-7
M. Wt: 290.83
InChI Key: ZTVSAMSNTAQFMU-LFELFHSZSA-N
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Description

tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and an octahydroindole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Scientific Research Applications

tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system.

    Introduction of the Aminomethyl Group: This is achieved through a nucleophilic substitution reaction, where an appropriate aminomethylating agent is used.

    Attachment of the Tert-butyl Group: This step involves the protection of the amino group with a tert-butyl group, typically using tert-butyl chloroformate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of tert-butyl(2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,3aS,7aS)-2-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate
  • Tert-butyl (2S,3aS,7aS)-2-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate;hydrobromide

Uniqueness

The hydrochloride salt form of the compound offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly suitable for applications requiring aqueous solubility and stability under various conditions.

Properties

IUPAC Name

tert-butyl (2S,3aS,7aS)-2-(aminomethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16;/h10-12H,4-9,15H2,1-3H3;1H/t10-,11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVSAMSNTAQFMU-LFELFHSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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